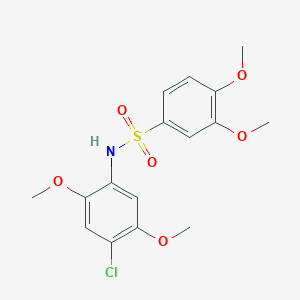
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, also known as EPI, is a small molecule that has been extensively studied for its potential use in cancer treatment. EPI belongs to the family of isoindoline-1,3-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been shown to have low toxicity and high selectivity for cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its high selectivity for cancer cells, which allows for targeted cancer therapy. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has low toxicity and has been found to have minimal effects on normal cells. However, one limitation of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its low solubility, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. Another direction is to further investigate the mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, particularly its effects on the Akt/mTOR signaling pathway. Additionally, further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide as a potential cancer therapy.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with phthalic anhydride in the presence of a base catalyst. The resulting intermediate is then treated with aniline to yield N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. The yield of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Propiedades
Nombre del producto |
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide |
|---|---|
Fórmula molecular |
C23H18N2O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-2-15-8-11-17(12-9-15)24-21(26)16-10-13-19-20(14-16)23(28)25(22(19)27)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,24,26) |
Clave InChI |
IWCDTOQWXXJLBR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)



![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)